molecular formula C7H13FO B14749850 Heptanoyl fluoride CAS No. 334-19-0

Heptanoyl fluoride

Katalognummer: B14749850
CAS-Nummer: 334-19-0
Molekulargewicht: 132.18 g/mol
InChI-Schlüssel: QBVWKTUYRNFLKD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Heptanoyl fluoride, also known as tridecafluorothis compound, is an organic compound with the molecular formula C7F14O. It is a perfluorinated compound, meaning all hydrogen atoms in the heptanoyl group are replaced by fluorine atoms. This compound is known for its high thermal stability, chemical resistance, and unique reactivity due to the presence of fluorine atoms.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Heptanoyl fluoride can be synthesized through various methods, including electrochemical fluorination and direct fluorination. One common method involves the electrochemical fluorination of heptanoic acid or its derivatives in anhydrous hydrogen fluoride (AHF) using nickel electrodes.

Another method involves the reaction of heptanoyl chloride with a fluorinating agent such as antimony trifluoride (SbF3) or cobalt trifluoride (CoF3) under controlled conditions. This reaction typically occurs at elevated temperatures and results in the formation of this compound .

Industrial Production Methods

Industrial production of this compound often employs large-scale electrochemical fluorination processes due to their efficiency and scalability. The use of continuous flow reactors and advanced fluorination techniques ensures high yields and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

Heptanoyl fluoride undergoes various chemical reactions, including nucleophilic substitution, reduction, and hydrolysis. The presence of fluorine atoms significantly influences the reactivity and selectivity of these reactions.

Common Reagents and Conditions

    Nucleophilic Substitution: Amines, alcohols, thiols; mild conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride; ambient to elevated temperatures.

    Hydrolysis: Water, aqueous bases; controlled conditions to manage exothermic reaction.

Major Products Formed

    Nucleophilic Substitution: Heptanoyl derivatives (e.g., heptanoylamines, heptanoyl alcohols).

    Reduction: Heptanol, fluorinated heptanol derivatives.

    Hydrolysis: Heptanoic acid, hydrogen fluoride.

Wissenschaftliche Forschungsanwendungen

Heptanoyl fluoride has diverse applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.

Wirkmechanismus

The mechanism of action of heptanoyl fluoride is primarily attributed to the presence of fluorine atoms, which influence its reactivity and interactions with other molecules. Fluorine atoms enhance the compound’s electronegativity, leading to increased stability and resistance to degradation .

In biological systems, this compound can interact with enzymes and proteins, modifying their activity and function.

Vergleich Mit ähnlichen Verbindungen

Heptanoyl fluoride can be compared with other perfluorinated compounds, such as perfluorooctanoyl fluoride and perfluorobutyryl fluoride. These compounds share similar properties, including high thermal stability and chemical resistance, but differ in their chain lengths and specific applications .

Similar Compounds

Conclusion

This compound is a versatile compound with significant applications in various fields Its unique properties, including high thermal stability and chemical resistance, make it valuable for scientific research and industrial applications

Eigenschaften

CAS-Nummer

334-19-0

Molekularformel

C7H13FO

Molekulargewicht

132.18 g/mol

IUPAC-Name

heptanoyl fluoride

InChI

InChI=1S/C7H13FO/c1-2-3-4-5-6-7(8)9/h2-6H2,1H3

InChI-Schlüssel

QBVWKTUYRNFLKD-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCC(=O)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.